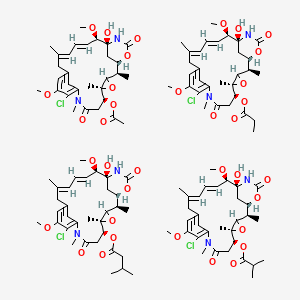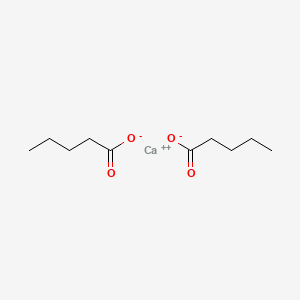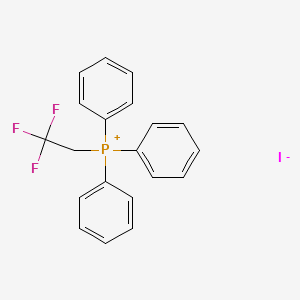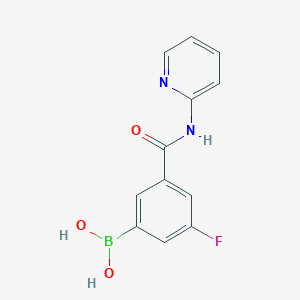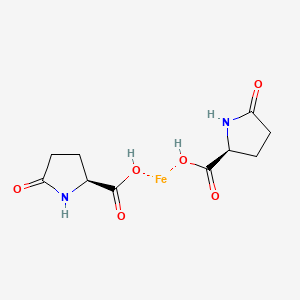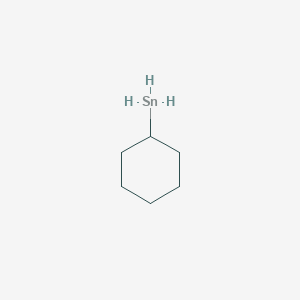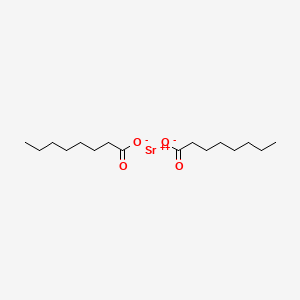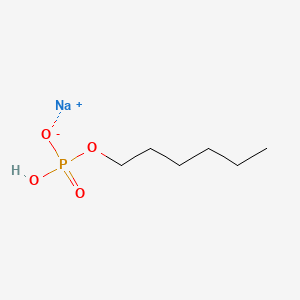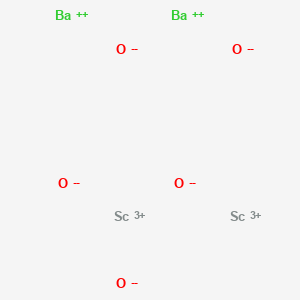
Dibarium discandium pentaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibarium discandium pentaoxide is an inorganic compound with the molecular formula Ba₂O₅Sc₂ It is composed of barium, scandium, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibarium discandium pentaoxide typically involves the reaction of barium oxide (BaO) with scandium oxide (Sc₂O₃) under high-temperature conditions. The reaction can be represented as follows: [ 2 \text{BaO} + \text{Sc}_2\text{O}_3 \rightarrow \text{Ba}_2\text{Sc}_2\text{O}_5 ]
The reaction is usually carried out in a solid-state reaction furnace at temperatures ranging from 1200°C to 1500°C. The high temperature ensures the complete reaction of the oxides to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials, barium oxide and scandium oxide, are mixed in stoichiometric ratios and subjected to high-temperature treatment in industrial furnaces. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibarium discandium pentaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.
Reduction: It can be reduced to lower oxides or elemental forms of barium and scandium.
Substitution: The compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents at high temperatures.
Substitution: Metal chlorides or nitrates can be used in substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Higher oxides such as Ba₂Sc₂O₇.
Reduction: Lower oxides such as BaO and Sc₂O₃, or elemental barium and scandium.
Substitution: Compounds such as Ba₂M₂O₅, where M is a different metal ion.
Scientific Research Applications
Dibarium discandium pentaoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other barium and scandium compounds.
Materials Science: Investigated for its potential use in advanced ceramic materials due to its high thermal stability.
Catalysis: Studied as a catalyst or catalyst support in various chemical reactions.
Mechanism of Action
The mechanism of action of dibarium discandium pentaoxide in various applications is primarily based on its ability to interact with other chemical species. The compound can act as a catalyst by providing active sites for chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dibarium tungstate hydrate (Ba₂WO₅·H₂O): Similar in structure but contains tungsten instead of scandium.
Dibarium magnesium orthoborate (Ba₂Mg(BO₃)₂): Contains magnesium and borate instead of scandium and oxide.
Uniqueness
Dibarium discandium pentaoxide is unique due to the presence of scandium, which imparts distinct chemical and physical properties compared to other barium-based compounds. Its high thermal stability and potential catalytic properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
54723-39-6 |
|---|---|
Molecular Formula |
Ba2O5Sc2 |
Molecular Weight |
444.56 g/mol |
IUPAC Name |
barium(2+);oxygen(2-);scandium(3+) |
InChI |
InChI=1S/2Ba.5O.2Sc/q2*+2;5*-2;2*+3 |
InChI Key |
HXLULJVTOWUOAU-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Sc+3].[Sc+3].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


